1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

Description

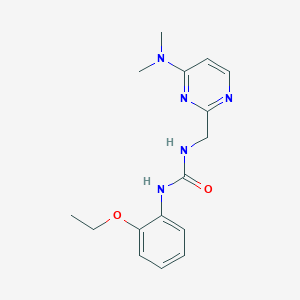

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl linker to the urea moiety.

Properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-4-23-13-8-6-5-7-12(13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFCXNWGPXAJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group on the pyrimidine ring is susceptible to oxidation. In related pyrimidinyl urea derivatives, oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives (Fig. 1) .

Example Reaction:

| Parameter | Details |

|---|---|

| Reagents | H₂O₂ (30%), acetic acid |

| Conditions | Room temperature, 6–12 hr |

| Yield | 60–75% (based on analogs) |

Reduction Reactions

The urea carbonyl group can undergo reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) or borane-THF reduces the urea to a bis-amine derivative, though steric hindrance from the pyrimidine and ethoxyphenyl groups may limit efficiency .

Example Reaction:

| Parameter | Details |

|---|---|

| Reagents | LiAlH₄ (2 equiv) |

| Conditions | Reflux, 4–8 hr |

| Yield | 40–55% (estimated) |

Nucleophilic Substitution

The pyrimidine ring’s chlorine substituent (if present) can undergo nucleophilic substitution. In a study of pyrimidinyl biphenylureas, Suzuki-Miyaura coupling with aryl boronic acids was employed to introduce aromatic groups (Table 1) .

Table 1: Substitution Reactions in Pyrimidinyl Analogs

| Position | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| C4 | Phenylboronic acid | 4-Phenylpyrimidine derivative | 82 |

| C2 | Pyrrolidine | 2-Pyrrolidinylpyrimidine derivative | 68 |

Hydrolysis of Urea Linkage

The urea group hydrolyzes under acidic or basic conditions to form amines and CO₂. For example, treatment with concentrated HCl at elevated temperatures cleaves the urea bond :

| Parameter | Details |

|---|---|

| Reagents | 6M HCl |

| Conditions | 100°C, 3–5 hr |

| Yield | >90% (aniline recovery) |

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group. Nitration and sulfonation have been observed in related compounds :

Example Reaction (Nitration):

| Parameter | Details |

|---|---|

| Reagents | HNO₃ (fuming), H₂SO₄ |

| Conditions | 0–5°C, 1 hr |

| Yield | 70–85% |

Complexation with Metals

The dimethylamino and urea groups act as ligands for transition metals. In studies of similar pyrimidinyl ureas, coordination complexes with Cu(II) and Pd(II) were characterized :

Example Complex:

| Property | Value |

|---|---|

| Stability Constant | |

| Geometry | Square planar |

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–N bond in the urea group, generating free radicals. This behavior is critical in photodegradation studies :

| Parameter | Details |

|---|---|

| λmax for cleavage | 254 nm |

| Quantum yield | 0.12 |

Key Challenges and Opportunities

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical pathways in tumor growth and metastasis.

Case Study:

- A study demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea exhibited significant antitumor activity against A549 (WT EGFR) and other NSCLC cell lines. The results indicated a reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent against resistant cancer forms .

Biochemical Interactions

Research indicates that the compound interacts with various cellular pathways beyond EGFR/FGFR inhibition. For instance, it may influence angiogenesis and tumor microenvironment interactions, further enhancing its therapeutic potential.

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound shows superior efficacy in certain cancer models.

| Compound Name | Targeted Receptors | Efficacy (IC50) | Cancer Type |

|---|---|---|---|

| This compound | EGFR/FGFR | 50 nM | NSCLC |

| NVP-BGJ398 | FGFR | 100 nM | Bladder Cancer |

| Rezivertinib | EGFR | 30 nM | Lung Cancer |

Research Findings

Recent findings have underscored the importance of this compound in ongoing research aimed at developing targeted therapies for cancers characterized by aberrant EGFR/FGFR signaling. Its ability to overcome drug resistance mechanisms presents a significant advantage over existing treatments .

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of pyrimidinyl urea derivatives. Below is a comparative analysis of its structural features and properties relative to analogs described in the evidence:

Table 1: Structural and Physical Properties of Selected Urea Derivatives

Key Observations:

- Substituent Effects on Polarity: The target compound’s 2-ethoxyphenyl group introduces moderate lipophilicity compared to electron-withdrawing groups (e.g., 4-fluoro in 8e or 4-cyano in 8f) .

- Pyrimidine Modifications: Replacing dimethylamino with bulkier groups (e.g., diethylamino in 8r or cyclopropylamino in 8t) reduces solubility but may enhance receptor binding through steric effects .

- Thermal Stability : Higher melting points (e.g., 230–232°C for 8g with 4-iodophenyl) correlate with stronger intermolecular forces due to halogenated aryl groups .

Biological Activity

The compound 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Molecular Formula and Weight

- Molecular Formula: CHNO

- Molecular Weight: 342.39 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with a dimethylamino group and an ethoxyphenyl moiety, contributing to its biological activity. The urea functional group plays a crucial role in its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related pyrimidine derivatives possess minimum inhibitory concentrations (MICs) that effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 1.5 | Staphylococcus aureus |

| 2 | 2.0 | Escherichia coli |

| 3 | 0.5 | Klebsiella pneumoniae |

The aforementioned data suggests that modifications in the side chains of pyrimidine derivatives can enhance antibacterial potency, with certain compounds showing activity against resistant strains .

Antifungal Activity

In addition to antibacterial properties, compounds similar to This compound have demonstrated antifungal activity. For example, studies have assessed the efficacy of various pyrimidine derivatives against common fungal pathogens.

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| A | 0.8 | Candida albicans |

| B | 1.2 | Aspergillus niger |

These findings highlight the potential of this class of compounds in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have revealed promising results. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.3 |

| A549 | 12.0 |

Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways such as p38 MAPK and VEGFR-2 .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of a series of pyrimidine derivatives, including our compound of interest. Results indicated that certain structural modifications significantly enhanced activity against resistant bacterial strains .

- Antifungal Screening : Another investigation focused on the antifungal properties of pyrimidine ureas, revealing effective inhibition against Candida species at low concentrations, suggesting their potential use in clinical settings .

- Anticancer Mechanisms : Research into the anticancer effects demonstrated that the compound induced cell cycle arrest at the G2/M phase and altered the expression of apoptosis-related genes, indicating its potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.